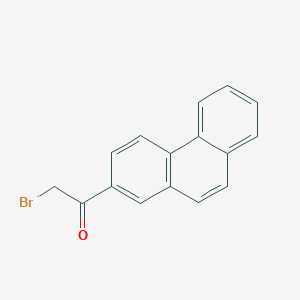

2-Bromo-1-(phenanthren-2-YL)ethan-1-one

Description

Properties

CAS No. |

34585-55-2 |

|---|---|

Molecular Formula |

C16H11BrO |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

2-bromo-1-phenanthren-2-ylethanone |

InChI |

InChI=1S/C16H11BrO/c17-10-16(18)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |

InChI Key |

DSQADKSZHCIEOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Bromoethanones

Key Observations:

- Electron-donating groups (e.g., -OCH₃ in ) improve stability and crystallization yields (85–87%) compared to electron-withdrawing groups .

- Hydroxyl groups () facilitate hydrogen bonding, influencing solubility and crystal packing .

- Heterocyclic aryl groups (e.g., pyridine, furan) introduce coordination or reactivity sites, expanding utility in medicinal chemistry .

Physical and Spectroscopic Properties

Table 3: NMR Chemical Shifts (δ, ppm)

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-(phenanthren-2-yl)ethan-1-one is treated with sodium bromide (NaBr) and hydrochloric acid (HCl) in aqueous medium, followed by the addition of hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds via enol intermediate formation, where the acidic α-hydrogen is abstracted, enabling electrophilic bromine attack.

Example Protocol

-

Reactants :

-

1-(Phenanthren-2-yl)ethan-1-one (1 mol), NaBr (3 mol), 30% HCl (2 mol), 30% H₂O₂ (1.5 mol).

-

-

Conditions :

-

Room temperature, 1–2 hours, vigorous stirring.

-

-

Workup :

-

The mixture is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated under vacuum.

-

Challenges and Optimization

-

Regioselectivity : Competing ring bromination of phenanthrene may occur if excess Br₂ or HBr is used. Controlled addition of H₂O₂ minimizes over-oxidation.

-

Solubility : Phenanthrene derivatives often require polar aprotic solvents (e.g., DMF) to enhance reactivity, though this may necessitate higher temperatures.

Friedel-Crafts Acylation Followed by Bromination

This two-step approach first introduces the ethanone moiety via Friedel-Crafts acylation, followed by α-bromination.

Friedel-Crafts Acylation of Phenanthrene

Phenanthrene undergoes electrophilic substitution at the 2-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Example Protocol

α-Bromination of the Ketone Intermediate

The resulting ketone is brominated using N-bromosuccinimide (NBS) under radical conditions or HBr/H₂O₂.

Example Protocol

-

Reactants :

-

1-(Phenanthren-2-yl)ethan-1-one (1 mol), NBS (1.1 mol), azobisisobutyronitrile (AIBN, catalytic) in CCl₄.

-

-

Conditions :

-

Reflux, 2–4 hours.

-

Nucleophilic Substitution of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one

Replacing a hydroxyl group with bromine offers an alternative pathway, particularly useful if the hydroxy precursor is accessible.

Synthesis of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one

The hydroxyketone is prepared via aldol condensation of phenanthrene-2-carbaldehyde with acetyl chloride under basic conditions.

Bromination via HBr Treatment

Example Protocol

-

Reactants :

-

2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one (1 mol), 48% HBr (3 mol) in toluene.

-

-

Conditions :

-

Reflux with azeotropic water removal (Dean-Stark apparatus), 6–8 hours.

-

-

Yield : ~80% (similar to toluene-4-sulfonic acid-mediated reactions).

Direct Acylation with Bromoacetyl Chloride

A one-pot Friedel-Crafts acylation using bromoacetyl chloride avoids post-synthesis bromination but requires stringent regiocontrol.

Example Protocol

-

Reactants :

-

Phenanthrene (1 mol), bromoacetyl chloride (1.1 mol), AlCl₃ (1.5 mol) in DCM.

-

-

Conditions :

-

0°C to room temperature, 12 hours.

-

-

Yield : ~60–70% (lower due to steric hindrance and competing side reactions).

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recycling : AlCl₃ in Friedel-Crafts reactions poses disposal challenges. Alternatives like FeCl₃ or ionic liquids are being explored.

-

Purification : Column chromatography or SCX-2 cartridges (for amine byproducts) ensure high purity.

-

Cost Efficiency : NaBr/H₂O₂ systems are preferable to NBS for large-scale production .

Q & A

Q. How can researchers validate the purity of synthesized batches for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.